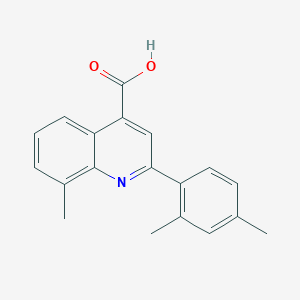

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid” belong to a class of organic compounds known as quinolines and carboxylic acids. Quinolines are compounds containing a quinoline moiety, a bicyclic aromatic compound made up of a benzene ring fused to a pyridine ring . Carboxylic acids are organic compounds containing a carboxyl group (-COOH) .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the Suzuki-Miyaura coupling is a common method used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and a palladium catalyst .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, carboxylic acids can undergo reactions such as esterification and decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include density, boiling point, vapor pressure, and solubility .Applications De Recherche Scientifique

Organic Light Emitting Diodes (OLEDs)

BODIPY-based OLEDs : BODIPY-based materials, incorporating quinoline structures, have emerged as promising candidates for OLED applications. These materials are explored for their potential in creating metal-free infrared emitters, showcasing the versatility of quinoline derivatives in organic optoelectronics. The review by Squeo and Pasini (2020) highlights advancements in structural design and synthesis of these compounds for OLED devices, suggesting a path for future research in quinoline-based materials for electronic applications (Squeo & Pasini, 2020).

Antimicrobial Applications

Antituberculosis Organotin(IV) Complexes : Research on organotin(IV) complexes, including those derived from carboxylic acids like 2-[(2,6-dimethylphenyl)amino]benzoic acid, has demonstrated significant antituberculosis activity. These studies underscore the structural diversity and biological potential of organotin moiety in medicinal chemistry, indicating the relevance of exploring carboxylic acid derivatives for antimicrobial applications (Iqbal, Ali, & Shahzadi, 2015).

Biocatalyst Inhibition

Impact of Carboxylic Acids on Microbial Inhibitors : Carboxylic acids, including derivatives and related compounds, are investigated for their role as microbial inhibitors. This is relevant in the context of biorenewable chemicals production and highlights the dual role of carboxylic acids in both promoting and inhibiting microbial growth. Jarboe, Royce, and Liu (2013) discuss how certain carboxylic acids can inhibit engineered microbes, such as E. coli and Saccharomyces cerevisiae, underscoring the importance of understanding these compounds' interactions with biological systems (Jarboe, Royce, & Liu, 2013).

Drug Synthesis

Levulinic Acid in Drug Synthesis : Levulinic acid, a key biomass-derived chemical with carboxylic and carbonyl functional groups, demonstrates the potential of carboxylic acids in drug synthesis. It serves as a versatile precursor for various pharmaceuticals, showcasing the utility of carboxylic acid derivatives in medicinal chemistry. Zhang et al. (2021) review the application of levulinic acid in cancer treatment and medical materials, emphasizing its role in simplifying drug synthesis and reducing costs (Zhang et al., 2021).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-11-7-8-14(13(3)9-11)17-10-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIPCYAQMBPYCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-nitro-1H-pyrazol-1-yl}-N-[1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B456625.png)

![2-{[4-(3-Chlorophenyl)-1-piperazinyl]carbonyl}-5-(5-chloro-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456627.png)

![4-methoxy-N-({5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}carbamothioyl)benzamide](/img/structure/B456628.png)

![5-(5-chloro-2-thienyl)-N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456629.png)

![2-chloro-N-{[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B456632.png)

![1-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456633.png)

![8-Methyl-2-[4-(2-methylpropyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B456634.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B456636.png)

![3-({[3-(Methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B456639.png)

![5-{[3-(ethoxycarbonyl)-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[b]thiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B456641.png)

![5-(5-chlorothiophen-2-yl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B456648.png)